molecular formula C11H15NO3 B15425168 5-(2,5-Dihydroxyphenyl)pentanamide CAS No. 106296-36-0

5-(2,5-Dihydroxyphenyl)pentanamide

Cat. No.: B15425168
CAS No.: 106296-36-0
M. Wt: 209.24 g/mol
InChI Key: AGCCLQYXGMITLE-UHFFFAOYSA-N
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Description

5-(2,5-Dihydroxyphenyl)pentanamide is a synthetic organic compound characterized by a pentanamide backbone substituted with a 2,5-dihydroxyphenyl group. This structural motif combines the hydrophilicity of phenolic hydroxyl groups with the conformational flexibility of the pentanamide chain, making it a candidate for pharmacological and materials science applications.

Properties

CAS No.

106296-36-0

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-(2,5-dihydroxyphenyl)pentanamide

InChI

InChI=1S/C11H15NO3/c12-11(15)4-2-1-3-8-7-9(13)5-6-10(8)14/h5-7,13-14H,1-4H2,(H2,12,15)

InChI Key

AGCCLQYXGMITLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CCCCC(=O)N)O

Origin of Product

United States

Comparison with Similar Compounds

Key Findings and Implications

Structural Flexibility : The pentanamide backbone accommodates diverse substituents (piperazine, sulfamoyl, hydroxylphenyl), enabling tailored bioactivity.

Functional Trade-offs : Electron-withdrawing groups (e.g., –CF₃) enhance stability but may reduce solubility, whereas hydroxyl groups improve hydrophilicity .

Spectroscopic Signatures : FT-IR and UV-Vis data differentiate chalcones, flavones, and pentanamides, aiding structural validation .

Q & A

Q. What experimental design principles apply to pharmacological pre-test/post-test studies?

  • Answer : Use a nonequivalent control group design:

Pre-test : Measure baseline biomarkers (e.g., TNF-α).

Intervention : Administer compound (10–100 µM).

Post-test : Compare Δ values via ANCOVA, controlling for baseline variability .

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